N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that combines a thiadiazole ring with a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the reaction of 5-(benzylsulfinyl)-1,3,4-thiadiazole-2-amine with furan-2-carbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, often supported by microwave radiation to enhance the reaction rate and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: The major product is the sulfone derivative.
Reduction: The major product is the sulfide derivative.
Substitution: The major products are halogenated derivatives of the furan ring.
Scientific Research Applications
N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its anticancer activity, particularly as a STAT3 inhibitor.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the STAT3 pathway, which is crucial in cancer cell proliferation and survival . The compound binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation .
Comparison with Similar Compounds
Similar Compounds
- N-(benzylsulfinyl)-1,3,4-thiadiazole-2-amine
- Furan-2-carboxamide derivatives
- Benzylsulfinyl thiadiazole derivatives
Uniqueness
N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to its dual functionality, combining the properties of both the thiadiazole and furan rings. This dual functionality enhances its biological activity, making it a promising candidate for drug development .
Properties
Molecular Formula |
C14H11N3O3S2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(5-benzylsulfinyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C14H11N3O3S2/c18-12(11-7-4-8-20-11)15-13-16-17-14(21-13)22(19)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,18) |
InChI Key |
YUIQLFVRYVZAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=NN=C(S2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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